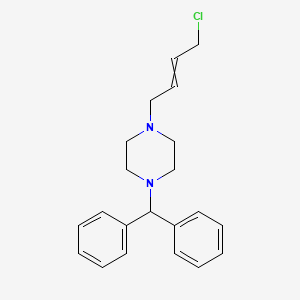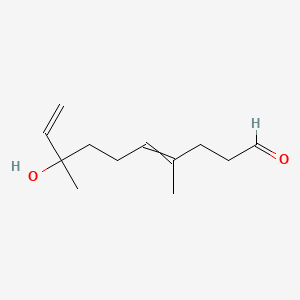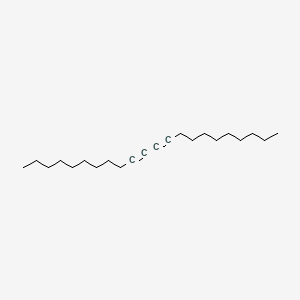![molecular formula C6H8OS B14311664 2-Thiabicyclo[2.2.1]heptan-5-one CAS No. 112897-57-1](/img/structure/B14311664.png)
2-Thiabicyclo[2.2.1]heptan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiabicyclo[221]heptan-5-one is a bicyclic compound containing a sulfur atom as part of its structure
Méthodes De Préparation
2-Thiabicyclo[2.2.1]heptan-5-one can be synthesized from bio-based olefin carboxylic acid. The synthetic route involves the preparation of a bridged bicyclic thiolactone monomer, which can be achieved in an 80% yield at a 50-gram scale . The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Thiabicyclo[2.2.1]heptan-5-one undergoes various chemical reactions, including oxidation and polymerization. For instance, when treated with hydrogen peroxide, it forms diastereomeric sulfoxides. Further oxidation with peracetic acid leads to the formation of a sulfone . The compound can also be polymerized using organocatalysts to produce stereoregular polymers .
Applications De Recherche Scientifique
2-Thiabicyclo[2.2.1]heptan-5-one has significant applications in scientific research, particularly in the development of high-performance polythioesters. These polythioesters exhibit high crystallinity, chemical recyclability, and mechanical strength, making them suitable for various industrial applications . The compound’s unique structure allows for the design of polymers with tunable properties, which can be used in creating sustainable and recyclable materials .
Mécanisme D'action
The mechanism of action of 2-Thiabicyclo[2.2.1]heptan-5-one involves its ability to undergo polymerization and oxidation reactions. The sulfur atom in its structure plays a crucial role in these reactions, allowing the compound to form stable polymers and oxidized products. The molecular targets and pathways involved include the interaction with specific catalysts and oxidizing agents, which facilitate the formation of desired products .
Comparaison Avec Des Composés Similaires
2-Thiabicyclo[2.2.1]heptan-5-one can be compared with other bicyclic compounds such as 7-oxabicyclo[2.2.1]heptane and 2-azabicyclo[2.2.1]heptane. These compounds share similar bicyclic structures but differ in the heteroatoms present (oxygen and nitrogen, respectively). The presence of sulfur in this compound imparts unique chemical properties, such as enhanced reactivity towards oxidation and polymerization .
Propriétés
Numéro CAS |
112897-57-1 |
|---|---|
Formule moléculaire |
C6H8OS |
Poids moléculaire |
128.19 g/mol |
Nom IUPAC |
2-thiabicyclo[2.2.1]heptan-5-one |
InChI |
InChI=1S/C6H8OS/c7-6-2-5-1-4(6)3-8-5/h4-5H,1-3H2 |
Clé InChI |
VHEGFADWROGXQP-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(=O)C1CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


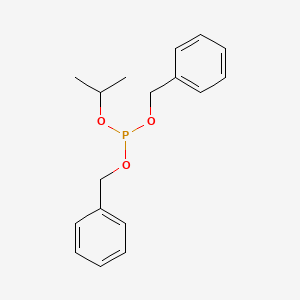
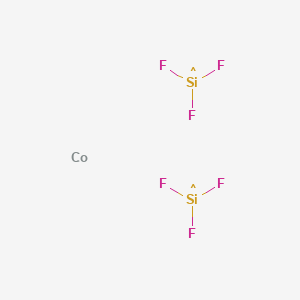
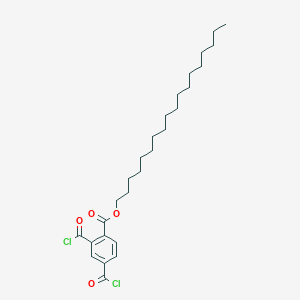
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
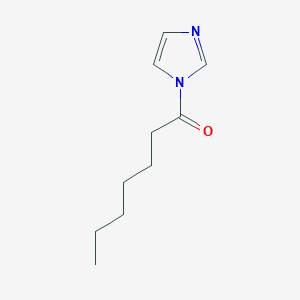
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
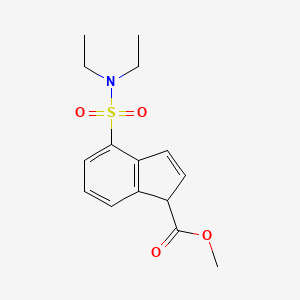
![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
![4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde](/img/structure/B14311639.png)
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
